Boc-Arg-OH

Descripción general

Descripción

El compuesto N-t-butoxicarbonil-L-arginina (Boc-L-Arg-OH) es un derivado de aminoácido utilizado ampliamente en la síntesis de péptidos. Es un polvo sólido blanco que es ligeramente soluble en agua y disolventes orgánicos como metanol y etanol . Este compuesto se utiliza principalmente como un bloque de construcción en la síntesis de péptidos y proteínas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción:

T-butoxicarbonilación: La preparación de N-t-butoxicarbonil-L-arginina implica la reacción de L-arginina con cloruro de t-butoxicarbonilo (Boc-Cl) en condiciones básicas.

Formación de clorhidrato: La N-t-butoxicarbonil-L-arginina se hace reaccionar entonces con ácido clorhídrico para formar clorhidrato de N-t-butoxicarbonil-L-arginina.

Métodos de producción industrial: La producción industrial de N-t-butoxicarbonil-L-arginina sigue rutas sintéticas similares, pero a mayor escala. El proceso implica un control cuidadoso de las condiciones de reacción para asegurar un alto rendimiento y pureza del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones:

Reacciones de sustitución: La N-t-butoxicarbonil-L-arginina puede experimentar reacciones de sustitución en las que el grupo t-butoxicarbonilo se reemplaza por otros grupos funcionales.

Reacciones de oxidación y reducción: El compuesto puede participar en reacciones de oxidación y reducción, aunque estas son menos comunes.

Reactivos y condiciones comunes:

Reacciones de sustitución: Los reactivos comunes incluyen ácidos y bases que facilitan la eliminación o el reemplazo del grupo t-butoxicarbonilo.

Reacciones de oxidación y reducción: Los reactivos como el peróxido de hidrógeno o el borohidruro de sodio se pueden utilizar en condiciones controladas.

Productos principales formados:

- Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, las reacciones de sustitución pueden producir varios derivados de L-arginina .

Aplicaciones Científicas De Investigación

Peptide Synthesis

Role in Peptide Synthesis

Boc-Arg-OH is primarily utilized as a building block in the synthesis of peptides and proteins. The tert-butoxycarbonyl (Boc) group protects the amino group of arginine, allowing for selective reactions during solid-phase peptide synthesis. This protection prevents unwanted side reactions, facilitating the construction of complex peptide chains.

Mechanism of Action

During peptide synthesis, the Boc group is removed under acidic conditions, enabling the incorporation of arginine into growing peptide chains without interference. This selective protection is essential for achieving high purity and yield in peptide synthesis.

Biological Studies

This compound is employed in various biological studies, including:

- Enzyme-Substrate Interactions : It serves as a substrate in studies examining interactions between enzymes and arginine-containing peptides.

- Protein Folding : The compound aids in understanding protein folding mechanisms by providing insights into how arginine residues influence structural stability.

- Bioactive Peptides : It is a precursor for synthesizing bioactive peptides that have therapeutic potential.

Medicinal Chemistry

In medicinal chemistry, this compound is instrumental in developing arginine-containing pharmaceuticals. Its ability to stabilize reactive intermediates makes it valuable for synthesizing compounds with biological activity.

Chemical Analysis

This compound is also used as a standard in mass spectrometry and other analytical techniques. Its well-defined structure allows researchers to calibrate instruments and validate methods used for analyzing peptide mixtures.

Case Studies

Several studies highlight the applications of this compound:

Case Study 1: Synthesis of Antibacterial Peptides

Research has demonstrated that this compound can be utilized to synthesize antibacterial peptides. These peptides exhibit significant activity against various bacterial strains, showcasing the potential of arginine derivatives in drug development .

Case Study 2: Kinetics of Tanning Reactions

In cosmetic chemistry, this compound has been used to study the kinetics of tanning reactions involving dihydroxyacetone. The compound stabilizes reactive intermediates, providing insights into color development processes .

Case Study 3: Fluorescence Optimization

A study examined the side-chain protonation states of fluorescent arginine derivatives, including this compound, to enhance fluorescence in peptide synthesis for bioimaging applications. This research highlights its importance in developing imaging agents .

Data Table: Stability Comparison of Arginine Derivatives

| Time (days) | Fmoc-Arg(Boc)2-OH (DMF) | Fmoc-Arg(Boc)2-OH (NBP) | Fmoc-Arg(NO2)-OH |

|---|---|---|---|

| 0 | 100% | 100% | 100% |

| 1 | 88.6% | 88.4% | 100% |

| 10 | 77.6% | 71.8% | 100% |

| 15 | 65.1% | 62.0% | 100% |

| 30 | 51.2% | 37.7% | 100% |

This table illustrates the stability of various arginine derivatives over time, indicating that this compound maintains its integrity significantly better than some other derivatives under specific conditions .

Mecanismo De Acción

El mecanismo de acción de la N-t-butoxicarbonil-L-arginina implica su función como grupo protector en la síntesis de péptidos. El grupo t-butoxicarbonilo protege al grupo amino de la L-arginina durante el proceso de síntesis, previniendo reacciones secundarias no deseadas . El grupo protector se puede eliminar en condiciones ácidas, permitiendo que el grupo amino libre participe en reacciones posteriores .

Comparación Con Compuestos Similares

Compuestos similares:

- N-t-butoxicarbonil-L-lisina (Boc-Lys-OH)

- N-t-butoxicarbonil-L-glutamina (Boc-Gln-OH)

- N-t-butoxicarbonil-L-triptófano (Boc-Trp-OH)

Comparación:

- Singularidad: La N-t-butoxicarbonil-L-arginina es singular debido a su grupo guanidino, que le confiere propiedades químicas distintas en comparación con otros aminoácidos .

- Aplicaciones: Si bien los compuestos similares también se utilizan en la síntesis de péptidos, la N-t-butoxicarbonil-L-arginina es particularmente valiosa en la síntesis de péptidos que requieren la presencia de un grupo guanidino .

Actividad Biológica

Boc-Arg-OH, or Nα-(tert-butoxycarbonyl)-L-arginine, is a protected form of the amino acid L-arginine that plays a significant role in peptide synthesis and various biological applications. This article explores its biological activity, focusing on its applications in peptide synthesis, its role in cosmetic chemistry, and its potential therapeutic uses.

- Molecular Formula : C13H24N4O4

- Molecular Weight : 288.35 g/mol

- CAS Number : 13726-76-6

- Optical Activity : [α]20/D −6.5°, c = 1 in acetic acid

- Purity : 90% (impurities typically range from 5-10%)

This compound is primarily utilized as a building block in solid-phase peptide synthesis (SPPS), where the Boc group serves as a protective moiety that can be removed under acidic conditions to yield the free amino acid or peptide.

Applications in Peptide Synthesis

This compound is extensively used in the synthesis of peptides due to its ability to protect the amino group while allowing for the coupling of other amino acids. The following table summarizes some key studies demonstrating its utility:

| Study Reference | Peptide Synthesized | Yield (%) | Methodology |

|---|---|---|---|

| Marshall et al. (2019) | Fluorescent peptides | 45-60% | Microwave-assisted SPPS |

| Sun et al. (2022) | Cosmetic peptides | Not specified | Kinetic studies on tanning reactions |

| PMC4027598 (2014) | Antifungal peptides | 40-45% | Microwave irradiation with DIEA |

Case Study: Antifungal Peptides

In a study published in PMC4027598, this compound was incorporated into peptides designed to exhibit antifungal activity. The synthesized peptides demonstrated significant potency against various fungal strains, outperforming conventional antifungal agents like amphotericin B without exhibiting cytotoxic effects on human cells. This highlights this compound's role not only as a synthetic intermediate but also as a contributor to therapeutic efficacy.

Role in Cosmetic Chemistry

This compound has been investigated for its role in stabilizing reactive intermediates during tanning reactions involving dihydroxyacetone. Research indicates that it enhances color development kinetics, making it valuable in cosmetic formulations aimed at skin tanning and pigmentation enhancement .

Biological Activity and Mechanisms

The biological activities associated with this compound extend beyond simple peptide synthesis:

- Antimicrobial Properties : Studies suggest that derivatives of arginine, including Boc-protected forms, exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. This positions this compound as a potential candidate for developing new preservatives in cosmetic and pharmaceutical formulations .

- Bioimaging Applications : The protonation states of this compound have been explored to optimize fluorescence for bioimaging applications, indicating its utility in visualizing biological processes at the molecular level .

- Peptide Therapeutics : The synthesis of bioactive peptides using this compound has implications for drug development, particularly in creating targeted therapies for infections and other diseases.

Propiedades

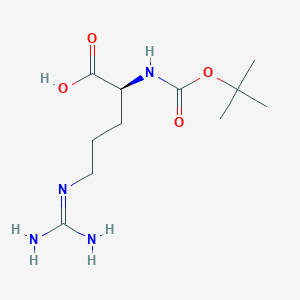

IUPAC Name |

(2S)-5-(diaminomethylideneamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N4O4/c1-11(2,3)19-10(18)15-7(8(16)17)5-4-6-14-9(12)13/h7H,4-6H2,1-3H3,(H,15,18)(H,16,17)(H4,12,13,14)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSQIYOPBCOPMSS-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30160126 | |

| Record name | N2-(tert-Butoxycarbonyl)-L-arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30160126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13726-76-6 | |

| Record name | N-tert-Butoxycarbonyl-L-arginine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13726-76-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N2-(tert-Butoxycarbonyl)-L-arginine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013726766 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N2-(tert-Butoxycarbonyl)-L-arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30160126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N2-(tert-butoxycarbonyl)-L-arginine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.890 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.